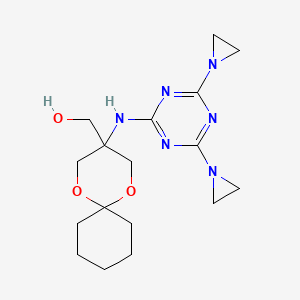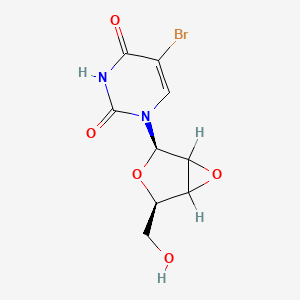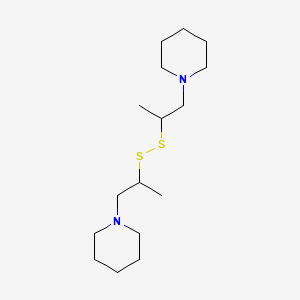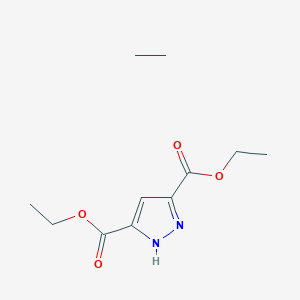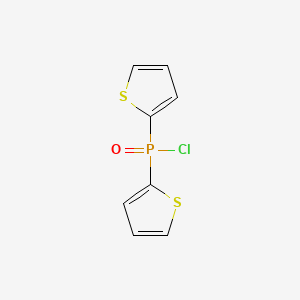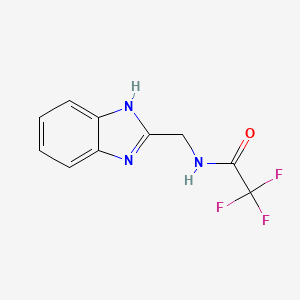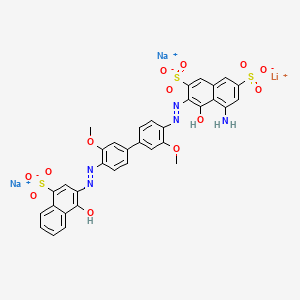![molecular formula C21H22N4O6S B15196477 2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raltitrexed is a chemotherapy drug used primarily in the treatment of advanced colorectal cancer. It is a folate analog and functions as a thymidylate synthase inhibitor. By inhibiting this enzyme, Raltitrexed disrupts DNA synthesis, leading to cell death. It is marketed under the brand name Tomudex and was developed by AstraZeneca .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Raltitrexed involves several steps. One common method includes the alkaline hydrolysis of N-[(5-[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]formyl]-2-thienyl)formyl]-L-glutamic acid diethyl ester in the presence of an alcoholic solvent. The reaction mixture is then filtered to remove insoluble substances, followed by extraction with an organic solvent. The pH of the aqueous layer is adjusted to 6-7 to precipitate a small amount of viscous solid, which is stirred for 1-3 hours. After complete solidification, the pH is adjusted to 2-3 to precipitate the product. The crude product is dissolved in an organic solvent, filtered to remove insoluble substances, and crystallized to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The method described above is suitable for industrial-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Raltitrexed undergoes various chemical reactions, including:
Oxidation: Raltitrexed can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for Raltitrexed.
Substitution: Raltitrexed can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted Raltitrexed analogs .
Scientific Research Applications
Raltitrexed has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying folate analogs and their interactions with enzymes.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Mechanism of Action
Raltitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. It is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, which enhances its inhibitory power and duration. By inhibiting thymidylate synthase, Raltitrexed prevents the formation of thymidine triphosphate, a nucleotide required for DNA synthesis. This leads to DNA fragmentation and cell death .
Comparison with Similar Compounds
Raltitrexed is often compared with other folate analogs and thymidylate synthase inhibitors, such as:
Methotrexate: Another folate analog used in chemotherapy, but with a broader range of applications including rheumatoid arthritis.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: Primarily used for the treatment of peripheral T-cell lymphoma.
Raltitrexed is unique in its specific inhibition of thymidylate synthase and its extensive polyglutamation, which enhances its potency and duration of action .
Properties
Molecular Formula |
C21H22N4O6S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2R)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m1/s1 |
InChI Key |
IVTVGDXNLFLDRM-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



